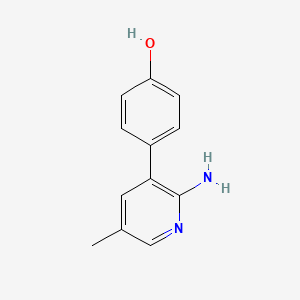

4-(2-Amino-5-methylpyridin-3-yl)phenol

Description

4-(2-Amino-5-methylpyridin-3-yl)phenol is a heterocyclic compound featuring a phenol group linked to a 2-amino-5-methylpyridine moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science. The amino group enhances nucleophilicity, while the hydroxyl group contributes to solubility and metal-binding properties.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-(2-amino-5-methylpyridin-3-yl)phenol |

InChI |

InChI=1S/C12H12N2O/c1-8-6-11(12(13)14-7-8)9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H2,13,14) |

InChI Key |

OVCDETJORNTOIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Amino-5-methyl-3-pyridinyl)Phenol may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic and amino groups make the compound susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

Research indicates that 4-(2-Amino-5-methylpyridin-3-yl)phenol may serve as a pharmacophore in drug development. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which could lead to therapeutic effects. Notably, compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound could be further investigated for similar activities .

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on adenosine A1 receptor partial agonists highlighted the importance of structural modifications in enhancing binding affinity and selectivity .

- Another investigation into enzyme inhibitors indicated that variations in the chemical structure significantly influence biological activity, which could be applicable to this compound .

Organic Synthesis Applications

Building Block for Synthesis

this compound acts as a versatile building block in organic synthesis. It can be utilized to create various pharmaceutical compounds through different synthetic routes. The compound's reactivity allows it to participate in multiple chemical reactions, making it valuable for developing new materials and drugs.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the pyridine ring : This can be achieved through cyclization reactions.

- Introduction of amino and hydroxyl groups : These functional groups can be added using standard amination and hydroxylation techniques.

The choice of synthetic route impacts the yield and purity of the final product, which is crucial for its application in research and industry.

Mechanism of Action

The mechanism by which 4-(2-Amino-5-methyl-3-pyridinyl)Phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a biochemical assay or as a therapeutic agent.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Analogues :

Comparison :

Insights :

- The hydroxyl and amino groups in the target compound likely improve aqueous solubility compared to chloro- or nitro-substituted analogs.

- Methyl groups (electron-donating) may stabilize the aromatic system, contrasting with electron-withdrawing groups like -NO₂ or -Cl in Q2 and Q6, which reduce electron density .

Spectroscopic Data :

Metal-Binding Properties :

- The hydroxyl and amino groups enable chelation, similar to Cu(II) complexes in , which display anticancer and antimicrobial effects .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Analogs

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| Q6 | 12.5 | 25 | 50 |

| Q2 | 6.25 | 12.5 | 25 |

| Q12 | 25 | 50 | 100 |

Note: Activity correlates with electron-withdrawing substituents (-Cl, -NO₂), which increase membrane penetration. The target compound’s -OH/-NH₂ groups may reduce lipophilicity but improve target specificity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(2-Amino-5-methylpyridin-3-yl)phenol?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyridine derivatives and phenolic components. For example, a protocol similar to the synthesis of (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol involves reacting 5-bromo-pyridine-3,4-diamine with 4-hydroxybenzaldehyde in methanol under reflux, followed by recrystallization (70% yield) . Key parameters include solvent choice (methanol or ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:aldehyde).

Q. How can the purity and identity of the compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable with optimized mobile phases (e.g., acetonitrile/water gradients).

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with literature data for pyridine-phenol derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 292.14 g/mol for a brominated analog) via ESI-MS .

Q. What are the key structural features of this compound?

- Methodological Answer : X-ray crystallography reveals a planar pyridine ring (dihedral angle ~34.93° with the phenolic ring) and intramolecular hydrogen bonds (N–H⋯N and N–H⋯O) stabilizing the structure. Key bond lengths (e.g., C–N: ~1.34 Å) and angles align with related pyridine-phenol hybrids .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the compound’s reactivity and crystallinity?

- Methodological Answer : Substituents like bromo ( ) or methyl groups (target compound) alter electronic effects and steric hindrance. For example:

- Bromo Substituents : Increase molecular weight and polarizability, enhancing crystallization in polar solvents (e.g., methanol).

- Methyl Substituents : Improve solubility in organic solvents (e.g., DMSO) but may reduce crystal symmetry.

Comparative X-ray studies (e.g., P21/n vs. monoclinic systems) reveal packing differences .

Q. How can conflicting crystallographic data from different synthesis routes be resolved?

- Methodological Answer : Discrepancies in space groups (e.g., P21/n vs. C2/c) arise from variations in hydrogen-bonding networks or solvent inclusion. To resolve:

- Re-refinement : Use software like SHELXL to re-analyze diffraction data with updated parameters.

- Temperature-Dependent Studies : Conduct crystallography at multiple temperatures (e.g., 113 K vs. 298 K) to assess thermal motion effects .

Q. What strategies optimize the compound’s stability under physiological conditions for biological assays?

- Methodological Answer : Stability challenges (e.g., hydrolysis of the amino-pyridine moiety) can be mitigated by:

- pH Buffering : Use phosphate-buffered saline (pH 7.4) to minimize degradation.

- Lyophilization : Store the compound as a lyophilized powder to prevent solvent-mediated decomposition .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.